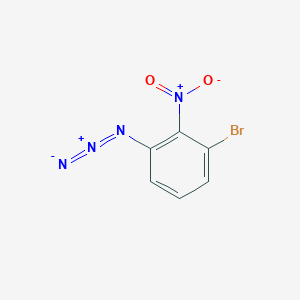

1-Azido-3-bromo-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

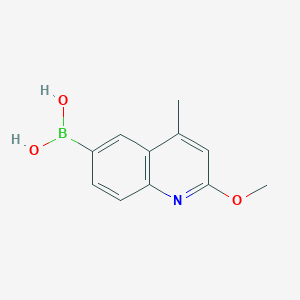

“1-Azido-3-bromo-2-nitrobenzene” is an organic compound with the molecular formula C6H3BrN4O2 . It is a derivative of benzene, which is a six-membered ring with three double bonds . The compound contains three substituents: an azido group (-N3), a bromo group (-Br), and a nitro group (-NO2) .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an azido group, a bromo group, and a nitro group attached to a benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Chemical Reactions Analysis

The chemical reactions involving “this compound” could be quite diverse, given the presence of the azido, bromo, and nitro groups. These groups are reactive and could participate in various types of reactions, such as substitution reactions, reduction reactions, and cycloaddition reactions .

Applications De Recherche Scientifique

Photoreaction Studies

The crystalline-state photoreaction of 1-azido-2-nitrobenzene was investigated using X-ray crystallography, IR spectroscopy, ESR, and theoretical calculations. This study revealed the direct observation of benzofuroxan formation upon low-temperature photolysis, suggesting the presence of a triplet nitrene as an intermediate in heterocycle formation. This research provides insights into the reactivity and photoreactivity of azido-nitrobenzene compounds, which could inform the development of new materials or chemical processes involving 1-azido-3-bromo-2-nitrobenzene (Takayama et al., 2003).

Catalysis and Organic Synthesis

This compound can be a precursor or intermediate in synthetic organic chemistry. For instance, nitrosobenzenes have been used in the efficient synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This reaction occurs under redox-neutral conditions with high efficiency and functional group tolerance, highlighting the utility of nitroarene derivatives in constructing complex nitrogen-containing heterocycles (Wang & Li, 2016).

Molecular Materials Development

The synthesis, spectroscopy, thermal analysis, and magnetic properties of metal complexes with Schiff base dye ligands containing azo groups derived from nitrobenzene derivatives have been explored. These studies are significant for the development of new materials with potential applications in electronics, photonics, and as sensors due to their unique magnetic and optical properties (Ahmadi & Amani, 2012).

Gold-Catalyzed Synthesis

Gold-catalyzed stereoselective synthesis of azacyclic compounds through a redox/[2 + 2 + 1] cycloaddition cascade of nitroalkyne substrates demonstrates the versatility of nitroarenes in facilitating complex molecular transformations. The resulting azacyclic compounds have implications in the development of pharmaceuticals and agrochemicals, highlighting a direct application of research involving this compound derivatives (Jadhav et al., 2011).

Mécanisme D'action

Target of Action

It’s known that nitro compounds, such as 1-azido-3-bromo-2-nitrobenzene, often target various biological macromolecules, including proteins and dna .

Mode of Action

The mode of action of this compound involves several steps. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets .

Biochemical Pathways

Nitro compounds are known to undergo electrophilic aromatic substitution because aromaticity is maintained . This process can affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

The polar character of the nitro group can influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

The interaction of nitro compounds with biological macromolecules can lead to various cellular effects, potentially including changes in protein function and dna structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .

Safety and Hazards

As with any chemical compound, handling “1-Azido-3-bromo-2-nitrobenzene” would require appropriate safety measures. The compound could potentially be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, such as gloves and eye/face protection, when handling this compound .

Orientations Futures

The future directions for research on “1-Azido-3-bromo-2-nitrobenzene” could include exploring its potential applications in various fields, such as organic synthesis and medicinal chemistry . For instance, the compound could be used as a building block for the synthesis of biologically active compounds .

Propriétés

IUPAC Name |

1-azido-3-bromo-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMXARWKRYCQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2773768.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)

![5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2773777.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2773779.png)

![N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2773782.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2773785.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)